N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide
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Overview
Description
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide is a research compound with the molecular formula C₁₈H₁₂Cl₂F₃N₃O₃ and a molecular weight of approximately 446.2 g/mol Its structure features an imidazole ring, a benzyl group, and a trifluoromethyl substituent
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. In this process, boron reagents (organoboron compounds) react with aryl or vinyl halides catalyzed by palladium complexes. The SM coupling is a powerful method for forming carbon–carbon bonds . The specific synthetic route for N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide would involve appropriate boron reagents and reaction conditions.
Industrial Production: While industrial-scale production methods may vary, the SM coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, choice of reagents, and purification steps are crucial for efficient production.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major Products: The specific products formed depend on the reaction conditions. For instance:
- Oxidation may yield imidazole derivatives with additional functional groups.
- Reduction could lead to the corresponding dihydroimidazole.
- Substitution reactions may replace the trifluoromethyl group or the benzyl moiety.
Scientific Research Applications
Chemistry: Researchers explore this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide might exhibit biological activity. Further studies are needed to assess its potential as a drug candidate or probe for biological processes.
Industry: Its unique structure may find applications in materials science, such as designing functional materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of investigation. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers would compare N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide to related structures to highlight its uniqueness.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C25H20F3N3O2 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H20F3N3O2/c1-17-12-14-20(15-13-17)22(32)30-24(25(26,27)28)23(33)31(16-18-8-4-2-5-9-18)21(29-24)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,30,32) |
InChI Key |
PZYLDOPQYSARIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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